

# INCB16562: A Comparative Analysis of JAK1 vs. JAK2 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the Janus kinase (JAK) inhibitor **INCB16562**, with a focus on its selectivity for JAK1 versus JAK2. The information presented is supported by experimental data to aid in the evaluation of this compound for research and development purposes.

## **Introduction to INCB16562**

**INCB16562** is a potent, orally bioavailable small-molecule inhibitor of both JAK1 and JAK2.[1] [2][3] The JAK family of non-receptor tyrosine kinases, which also includes JAK3 and Tyrosine Kinase 2 (TYK2), are crucial components of the JAK-STAT signaling pathway. This pathway is integral to mediating cellular responses to a variety of cytokines and growth factors, playing a key role in hematopoiesis and immune function. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. **INCB16562** was developed to target this pathway and has shown efficacy in preclinical models of multiple myeloma by inhibiting cytokine-induced STAT3 phosphorylation and promoting apoptosis.[1][2]

# **Comparative Selectivity of JAK Inhibitors**

The selectivity of JAK inhibitors for different family members is a critical determinant of their therapeutic efficacy and safety profile. The following table summarizes the half-maximal



inhibitory concentration (IC50) values of **INCB16562** and other well-characterized JAK inhibitors against JAK1 and JAK2. Lower IC50 values indicate greater potency.

| Compound    | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK1/JAK2<br>Selectivity Ratio |
|-------------|----------------|----------------|--------------------------------|
| INCB16562   | 2.2[1]         | 0.25[1]        | 8.8                            |
| Ruxolitinib | 3.3[4]         | 2.8[4]         | 1.18                           |
| Fedratinib  | 105            | 3              | 35                             |
| Pacritinib  | >1000          | 23             | >43                            |
| Momelotinib | 26.9[3]        | 1.4[3]         | 19.2                           |

Note: The JAK1/JAK2 Selectivity Ratio is calculated as JAK1 IC50 / JAK2 IC50. A ratio greater than 1 indicates selectivity for JAK2, while a ratio less than 1 indicates selectivity for JAK1.

## **Experimental Protocols**

The determination of inhibitor selectivity is reliant on robust and reproducible experimental methodologies. Below is a representative protocol for an in vitro biochemical kinase assay used to determine the IC50 values of compounds against JAK enzymes.

## In Vitro JAK Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., INCB16562) against purified recombinant JAK1 and JAK2 enzymes.

#### Materials:

- Recombinant human JAK1 and JAK2 kinase domains (purified)
- Peptide substrate (e.g., a synthetic peptide derived from a known JAK substrate like STAT)
- Adenosine triphosphate (ATP), radio-labeled ([y-32P]ATP or [y-33P]ATP) or non-radiolabeled depending on the detection method



- Test compound (INCB16562) serially diluted in an appropriate solvent (e.g., DMSO)
- Kinase reaction buffer (e.g., Tris-HCl, MgCl<sub>2</sub>, DTT)
- 96-well or 384-well assay plates
- Phosphocellulose paper or other capture membrane (for radiometric assays)
- Scintillation counter or filter-based detection instrument (for radiometric assays)
- Luminescence plate reader (for ATP-Glo<sup>™</sup> type assays)
- Stop solution (e.g., EDTA)

#### Procedure:

- Compound Preparation: Prepare a series of dilutions of the test compound in the desired solvent. A typical starting concentration might be 10 mM, serially diluted to cover a broad range of concentrations.
- Assay Plate Preparation: Add a small volume of each compound dilution to the wells of the assay plate. Include control wells containing only the solvent (vehicle control) and wells with no enzyme (background control).
- Enzyme and Substrate Addition: Prepare a master mix containing the kinase reaction buffer, the specific JAK enzyme (JAK1 or JAK2), and the peptide substrate. Add this master mix to all wells of the assay plate.
- Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The concentration of ATP should be at or near the Michaelis constant (Km) for each specific enzyme to ensure accurate determination of competitive inhibition.
- Incubation: Incubate the assay plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
- Termination of Reaction: Stop the reaction by adding a stop solution, such as EDTA, which
  chelates the magnesium ions required for kinase activity.



#### Detection of Kinase Activity:

- Radiometric Assay: Spot a portion of the reaction mixture from each well onto a
  phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter,
  while the unreacted [y-32P]ATP will be washed away. The amount of radioactivity remaining
  on the filter, corresponding to the degree of substrate phosphorylation, is then quantified
  using a scintillation counter.
- Luminescence-Based Assay (e.g., Kinase-Glo®): Add a detection reagent that measures
  the amount of ATP remaining in the well after the kinase reaction. The amount of ATP
  consumed is directly proportional to the kinase activity. The luminescent signal is read
  using a plate reader.

#### Data Analysis:

- Subtract the background signal from all data points.
- Normalize the data to the vehicle control (representing 100% activity).
- Plot the percent inhibition of kinase activity against the logarithm of the test compound concentration.
- Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that results in 50% inhibition of enzyme activity.

# **Signaling Pathway and Experimental Workflow**

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. INCB16562, a JAK1/2 Selective Inhibitor, Is Efficacious against Multiple Myeloma Cells and Reverses the Protective Effects of Cytokine and Stromal Cell Support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. INCB16562, a JAK1/2 selective inhibitor, is efficacious against multiple myeloma cells and reverses the protective effects of cytokine and stromal cell support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [INCB16562: A Comparative Analysis of JAK1 vs. JAK2 Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684627#incb16562-selectivity-for-jak1-vs-jak2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com